molecular formula C13H14OS B14366882 3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene CAS No. 91324-08-2

3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene

Katalognummer: B14366882
CAS-Nummer: 91324-08-2
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: STTUTACPKSMTIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a methyl group and a prop-2-en-1-yloxy substituent, making it unique in its structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-{[(prop-2-en-1-yl)oxy]aniline} in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, resulting in high yields of optically pure amino keto ethers .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the highest purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzothiophenes.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl isoeugenol: A compound with a similar prop-2-en-1-yloxy group.

    cis-Jasmone: A compound with a similar methyl and prop-2-en-1-yl substituent.

Uniqueness

3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

91324-08-2

Molekularformel

C13H14OS

Molekulargewicht

218.32 g/mol

IUPAC-Name

3-methyl-2-(prop-2-enoxymethyl)-1-benzothiophene

InChI

InChI=1S/C13H14OS/c1-3-8-14-9-13-10(2)11-6-4-5-7-12(11)15-13/h3-7H,1,8-9H2,2H3

InChI-Schlüssel

STTUTACPKSMTIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=CC=CC=C12)COCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.